molecular formula C13H16ClNO2 B1598563 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid CAS No. 733798-69-1

1-(4-Chlorobenzyl)piperidine-4-carboxylic acid

Cat. No. B1598563
CAS RN: 733798-69-1
M. Wt: 253.72 g/mol
InChI Key: FCNZWHCTMHUWMT-UHFFFAOYSA-N
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Description

“1-(4-Chlorobenzyl)piperidine-4-carboxylic acid” is a chemical compound with the empirical formula C13H16O2N1Cl1 and a molecular weight of 253.72 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “1-(4-Chlorobenzyl)piperidine-4-carboxylic acid” consists of a piperidine ring with a carboxylic acid moiety and a chlorobenzyl group .


Physical And Chemical Properties Analysis

“1-(4-Chlorobenzyl)piperidine-4-carboxylic acid” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data.

Scientific Research Applications

Crystal and Molecular Structure Analysis

Researchers have extensively studied the crystal and molecular structure of compounds related to 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid. For instance, the molecular structure, hydrogen bonding, and spectroscopic properties of complexes involving piperidine-4-carboxylic acid with various acids have been characterized using X-ray diffraction, FTIR, Raman, and NMR spectroscopy. These studies provide insights into the conformations and interactions within such compounds, contributing to the fundamental understanding of their properties and potential applications in designing new materials or drugs (Szafran et al., 2007); (Komasa et al., 2008).

Catalysis and Synthesis

The catalytic applications of piperidine-4-carboxylic acid derivatives have been explored, particularly in the synthesis of complex organic molecules. One study demonstrated the use of Fe3O4-SA-PPCA, a novel nanomagnetic reusable catalyst derived from piperidine-4-carboxylic acid, for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines. This highlights the compound's potential in facilitating green and sustainable chemical processes (Ghorbani‐Choghamarani & Azadi, 2015).

Aurora Kinase Inhibitor Studies

Compounds containing the piperidine-4-carboxylic acid moiety have been investigated for their biological activity, particularly as Aurora kinase inhibitors. Such inhibitors play a crucial role in cancer treatment by targeting the enzymes involved in cell division. This area of research exemplifies the therapeutic potential of these compounds in oncology (ヘンリー,ジェームズ, 2006).

Anticancer Agent Synthesis

Exploring the anticancer properties of derivatives, a study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as potential anticancer agents. This research underscores the versatility of 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid derivatives in medicinal chemistry and drug design (Rehman et al., 2018).

Antimicrobial Activity

New pyridine derivatives incorporating the piperidine-4-carboxylic acid framework have been synthesized and assessed for antimicrobial activity. Such studies indicate the potential of these compounds in developing new antimicrobial agents to combat resistant bacterial and fungal strains (Patel et al., 2011).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation and respiratory irritation . It’s classified as a combustible solid .

Future Directions

While specific future directions for “1-(4-Chlorobenzyl)piperidine-4-carboxylic acid” are not available in the retrieved data, compounds with a piperidine moiety have been utilized in various ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . This suggests potential future research directions in these areas.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-12-3-1-10(2-4-12)9-15-7-5-11(6-8-15)13(16)17/h1-4,11H,5-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNZWHCTMHUWMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390201
Record name 1-(4-chlorobenzyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)piperidine-4-carboxylic acid

CAS RN

733798-69-1
Record name 1-(4-chlorobenzyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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